molecular formula C12H14N4OS B2442966 2,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide CAS No. 2176124-99-3

2,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2442966
CAS No.: 2176124-99-3
M. Wt: 262.33
InChI Key: NXXSFEZIIQFXPJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with 6-methylpyrimidine-4-carboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide is unique due to its specific structural features that confer distinct biological activities

Properties

IUPAC Name

2,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-7-4-10(15-6-14-7)5-13-12(17)11-8(2)16-9(3)18-11/h4,6H,5H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXSFEZIIQFXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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